2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Overview
Description
2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylacetic acid and 9H-fluoren-9-ylmethanol.
Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Coupling: The protected amino acid is then coupled with the 3,5-dimethylphenylacetic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenyl)acetic acid: Lacks the Fmoc protecting group.
Fmoc-amino acids: Similar structure but with different side chains.
Uniqueness
2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to its specific combination of the 3,5-dimethylphenyl group and the Fmoc-protected amino acid structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-11-16(2)13-17(12-15)23(24(27)28)26-25(29)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHYBHCJZLAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262629-25-3 |
Source
|
Record name | 2-(3,5-dimethylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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